molecular formula C10H8N2O2S2 B2504964 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid CAS No. 400082-02-2

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid

Cat. No.: B2504964
CAS No.: 400082-02-2
M. Wt: 252.31
InChI Key: ANTUVLKSRDNYEB-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid is an organic compound that features a thiadiazole ring attached to a benzenecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under acidic conditions.

    Attachment to Benzene Ring: The thiadiazole ring is then attached to a benzenecarboxylic acid derivative through a nucleophilic substitution reaction. This can be achieved by reacting the thiadiazole compound with a halogenated benzenecarboxylic acid in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzenecarboxylic acids.

Scientific Research Applications

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and bacterial cell wall synthesis enzymes.

    Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid
  • 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid

Uniqueness

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of both the thiadiazole ring and the benzenecarboxylic acid moiety allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-(4-methylthiadiazol-5-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S2/c1-6-10(16-12-11-6)15-8-5-3-2-4-7(8)9(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTUVLKSRDNYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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